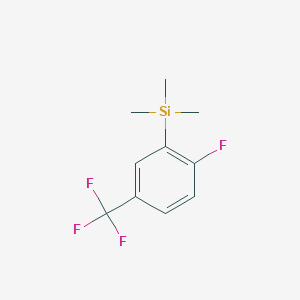
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a fluorinated aromatic ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-Fluoro-5-(trifluoromethyl)phenyl lithium+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although the presence of fluorine atoms may influence the reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide nucleophile would yield a halogenated aromatic compound.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is used as a building block for the introduction of fluorinated aromatic rings into target molecules. This is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s fluorinated aromatic ring can enhance the metabolic stability and bioavailability of drug candidates. It is used in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry
In materials science, this compound is used in the synthesis of fluorinated polymers and coatings, which exhibit high chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane exerts its effects is primarily through its chemical reactivity. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. The fluorinated aromatic ring provides unique electronic properties that can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane offers the advantage of a trimethylsilyl group, which can be used as a protective group or a handle for further functionalization. This makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12F4Si |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
QUKMBMSEHRMSLM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















